

Application Note: Quantification of C19-Ceramide in Human Plasma using LC-MS/MS

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Compound of Interest

Compound Name: C19-Ceramide

Cat. No.: B3026340

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Audience: Researchers, scientists, and drug development professionals.

Introduction

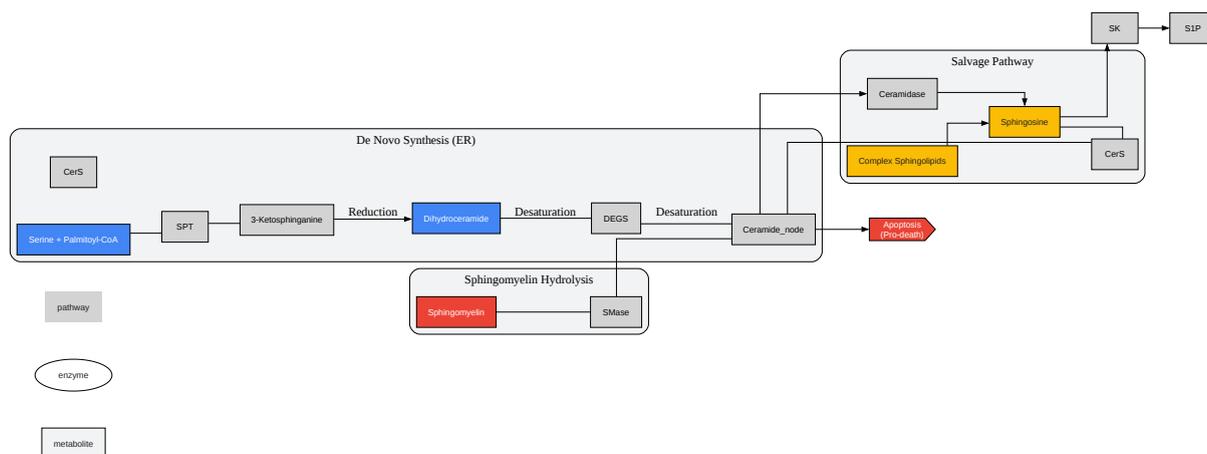
Ceramides are a class of bioactive sphingolipids that serve as critical signaling molecules in a multitude of cellular processes, including apoptosis, inflammation, cell proliferation, and insulin signaling.[1][2] They consist of a sphingosine backbone linked to a fatty acid via an amide bond. The specific length and saturation of the fatty acyl chain can determine the biological function of the ceramide molecule.[3] **C19-Ceramide** (N-nonadecanoyl-sphingosine), while less common than even-chained ceramides, is an important species to monitor in various physiological and pathological states.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of ceramides due to its high sensitivity, specificity, and ability to resolve complex lipid mixtures.[4][5] This application note provides a detailed protocol for the robust and accurate quantification of **C19-Ceramide** in human plasma samples.

Ceramide Signaling Pathways

Ceramides are central to sphingolipid metabolism and are generated through three primary pathways: the de novo synthesis pathway, the breakdown of sphingomyelin (the sphingomyelinase pathway), and the salvage pathway, which recycles sphingosine.[2][3] The de novo pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA.[6] Stress signals, such as inflammatory cytokines (e.g., TNF- α) or

chemotherapy drugs, can activate sphingomyelinases to rapidly produce ceramide from sphingomyelin in cellular membranes.[7] The balance between ceramide and its metabolic product, sphingosine-1-phosphate (S1P), often referred to as the "sphingolipid rheostat," is crucial in determining cell fate, with ceramide promoting apoptosis and S1P promoting cell survival.[1][8]

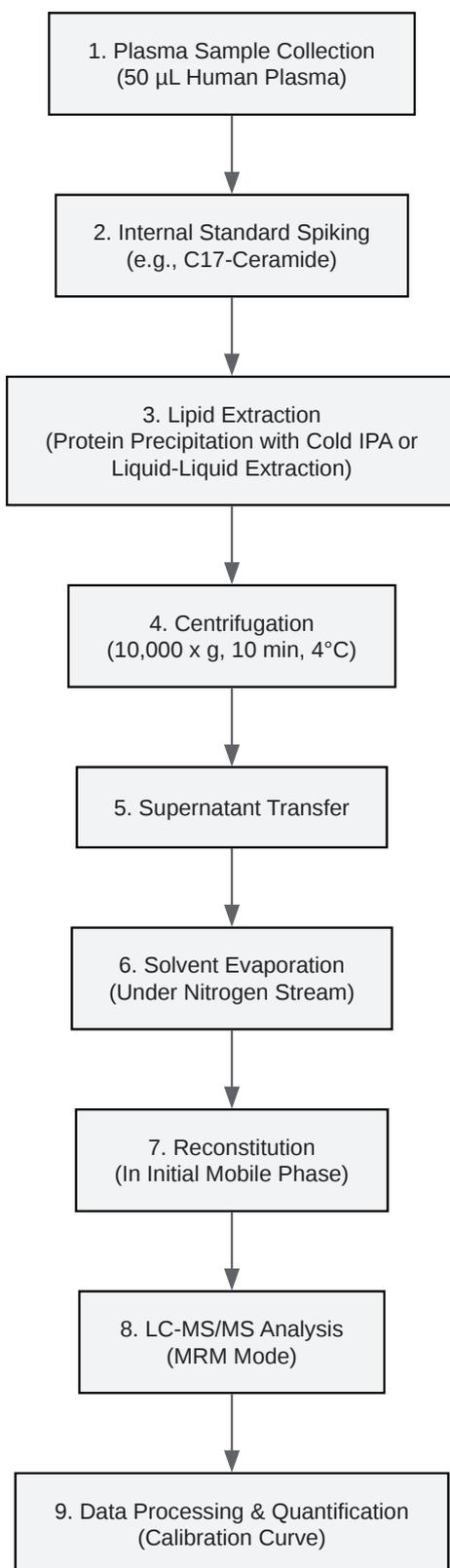


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Ceramide Metabolism Pathways

Experimental Workflow

The quantification of **C19-Ceramide** from plasma involves several key stages: sample preparation including lipid extraction, chromatographic separation via LC, and sensitive detection by MS/MS. An internal standard, such as a stable isotope-labeled or odd-chain ceramide, is crucial for accurate quantification.[9]



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C19-Ceramide Quantification Workflow

Detailed Experimental Protocols

Materials and Reagents

- Standards: **C19-Ceramide** (d18:1/19:0) and C17-Ceramide (d18:1/17:0) internal standard (IS) from a reputable supplier (e.g., Avanti Polar Lipids).
- Solvents: LC-MS grade isopropanol (IPA), acetonitrile (ACN), methanol (MeOH), chloroform, and water.
- Additives: Formic acid (FA).
- Plasma: Human plasma with appropriate anticoagulant (e.g., EDTA), stored at -80°C.
- Labware: Polypropylene microcentrifuge tubes (1.5 mL), glass autosampler vials with inserts.

Standard and Sample Preparation

a. Stock and Working Solutions

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of **C19-Ceramide** and C17-Ceramide (IS) in chloroform:methanol (1:1, v/v). Store at -20°C.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the **C19-Ceramide** stock solution with methanol to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
- Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the C17-Ceramide stock solution in isopropanol. The optimal concentration should be determined during method development.

b. Sample Preparation (Protein Precipitation) This protocol is a simple and high-throughput method for ceramide extraction.[\[10\]](#)[\[11\]](#)

- Thaw human plasma samples on ice.
- To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

- Add 10 μL of the IS working solution (e.g., 100 ng/mL C17-Ceramide) to all samples, calibration standards (spiked in a surrogate matrix like 5% BSA or stripped plasma), and quality control (QC) samples.
- Add 250 μL of ice-cold isopropanol.[4]
- Vortex vigorously for 1 minute to precipitate proteins.
- Incubate at -20°C for 20 minutes to enhance protein precipitation.
- Centrifuge at 10,000 x g for 10 minutes at 4°C .[4]
- Carefully transfer the supernatant to a new tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the dried lipid extract in 100 μL of the initial mobile phase (e.g., 50:50 Mobile Phase A:B). Vortex for 30 seconds and transfer to an autosampler vial for analysis.

LC-MS/MS Analysis

The following parameters provide a starting point and should be optimized for the specific instrumentation used.[9][12][13]

LC Parameters	Condition
Column	Reversed-phase C18 or C8 column (e.g., 2.1 x 100 mm, 1.8 μm)
Mobile Phase A	Water with 0.2% Formic Acid[9]
Mobile Phase B	Acetonitrile/Isopropanol (60:40, v/v) with 0.2% Formic Acid[9]
Flow Rate	0.3 - 0.6 mL/min[12]
Column Temperature	50°C [12]
Injection Volume	10 - 25 μL [9][10]
Gradient	Time (min)

MS/MS Parameters	Condition
Ionization Mode	Positive Electrospray Ionization (ESI+)
Scan Type	Multiple Reaction Monitoring (MRM)
Collision Gas	Argon
Source Temperature	To be optimized (e.g., 150°C)
Desolvation Temperature	To be optimized (e.g., 400°C)

MRM Transitions Ceramides typically fragment to produce a characteristic product ion corresponding to the sphingoid backbone.[14] The most abundant product ion for many ceramides is found at m/z 264.[12][14]

Analyte	Precursor Ion [M+H] ⁺ (m/z)	Product Ion (m/z)	Collision Energy (eV)
C19-Ceramide (d18:1/19:0)	580.6	264.3	To be optimized
C17-Ceramide (d18:1/17:0) IS	552.5	264.3	To be optimized

Quantification and Data Presentation

Quantification is performed by creating a calibration curve. This is done by plotting the peak area ratio of the **C19-Ceramide** analyte to the C17-Ceramide internal standard against the known concentrations of the prepared standards. A linear regression with 1/x² weighting is typically used. The concentration of **C19-Ceramide** in the unknown plasma samples is then calculated from this curve.

Table 1: Method Performance Characteristics The performance of the assay should be validated according to regulatory guidelines. Typical performance metrics are summarized below.[12][15]

Parameter	Typical Value
Linear Dynamic Range	1 - 1000 ng/mL
Lower Limit of Quant. (LLOQ)	1 ng/mL
Intra-assay Precision (%CV)	< 15%
Inter-assay Precision (%CV)	< 15%
Accuracy (% Bias)	Within $\pm 15\%$
Recovery	80 - 115% ^[9]

Table 2: Example Quantitative Data from Human Plasma Samples

Sample ID	Analyte/IS Peak Area Ratio	Calculated Concentration (ng/mL)
Control 1	0.45	45.2
Control 2	0.51	51.7
Treated 1	1.23	123.5
Treated 2	1.35	134.9
QC Low	0.26	25.8 (Target: 25 ng/mL)
QC High	7.45	745.1 (Target: 750 ng/mL)

Conclusion

This application note provides a comprehensive and robust LC-MS/MS method for the quantification of **C19-Ceramide** in human plasma. The protocol, from sample preparation to data analysis, is designed for high-throughput applications in clinical research and drug development. Accurate measurement of specific ceramide species like **C19-Ceramide** is essential for advancing our understanding of their roles in health and disease.^{[3][16]}

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